N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine
説明
特性
IUPAC Name |
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-2-3-9(11(12)6-8)7-13-10-4-5-10/h2-3,6,10,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODYXUUSJJZZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine In Vitro: A Technical Guide to FAD-Dependent Enzyme Inactivation
Executive Summary
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine (also recognized as N-(2-chloro-4-methylbenzyl)cyclopropanamine) is a highly specialized secondary amine featuring a cyclopropylamine pharmacophore. In drug discovery and chemical biology, this structural motif is the hallmark of mechanism-based (suicide) inhibitors targeting Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases. Its primary high-affinity targets are Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase B (MAO-B) 1.
This whitepaper details the exact chemical causality of its mechanism of action (MOA) in vitro, providing self-validating experimental workflows to quantify and verify its irreversible inhibition profile.
Core Chemical Mechanism: The Single-Electron Transfer (SET) Cascade
The efficacy of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine is not driven by simple competitive binding, but by exploiting the enzyme's own catalytic machinery to trigger a destructive chemical cascade. The causality of this mechanism unfolds in four distinct phases:
-
Target Recognition & Binding: The 2-chloro-4-methylbenzyl moiety acts as a hydrophobic anchor. This specific steric bulk preferentially occupies the larger catalytic cavity of LSD1 over the constrained bipartite pocket of MAO-B, driving target selectivity [[1]](). This positions the cyclopropylamine nitrogen directly adjacent to the oxidized FAD cofactor.
-
Single-Electron Transfer (SET): The enzyme attempts standard amine oxidation. However, the cyclopropylamine acts as a "Trojan Horse." A SET from the nitrogen lone pair to the oxidized FAD initiates the cascade, generating a highly reactive aminyl radical cation and a flavin semiquinone radical [[2]]().
-
Homolytic Ring Opening: The immense ring strain of the cyclopropyl group, destabilized further by the radical cation state, forces a rapid, irreversible C-C bond cleavage. This ring-opening event forms a primary carbon-centered radical 2.
-
Covalent Alkylation: The resulting carbon-centered radical is a potent electrophile. It rapidly attacks the N5 or C4a position of the FAD cofactor, forming a stable covalent adduct that permanently abolishes the enzyme's oxidative capacity 3.
Fig 1. Single-Electron Transfer (SET) and ring-opening cascade leading to FAD alkylation.
In Vitro Profiling: Self-Validating Experimental Protocols
To rigorously validate this mechanism of action, a tripartite in vitro testing funnel is required. Each protocol is designed as a self-validating system to ensure data integrity and rule out assay artifacts.
Protocol 1: Time-Dependent Enzyme Inhibition Kinetics ( and )
Rationale: Mechanism-based inhibitors require catalytic turnover to form the reactive species. Therefore, inhibition must be time-dependent and saturable 3.
-
Step 1: Prepare recombinant human LSD1/CoREST complex in assay buffer (50 mM HEPES, pH 7.5, 0.01% Tween-20).
-
Step 2: Pre-incubate the enzyme with varying concentrations of the compound (0.1 µM to 50 µM) for exact time intervals (0, 5, 10, 20, 30, 60 minutes).
-
Step 3: Initiate the reaction by adding a saturating concentration of dimethylated histone H3K4me2 peptide and an Amplex Red/HRP coupling system to detect production.
-
Step 4: Measure the initial velocity ( ) of the remaining active enzyme. Plot versus pre-incubation time to determine the observed rate constant ( ).
-
Step 5: Fit versus [Inhibitor] to the equation to extract (binding affinity) and (maximum inactivation rate).
-
Self-Validation: Run a parallel control using a known reversible inhibitor. Reversible inhibitors will show a constant over time, validating that the time-dependent decay is strictly unique to the suicide mechanism.
Protocol 2: Intact Protein LC-MS for Adduct Verification
Rationale: To definitively prove suicide inhibition, mass spectrometry must demonstrate a mass shift corresponding to the inhibitor covalently bound to the FAD cofactor 2.
-
Step 1: Incubate recombinant enzyme (10 µM) with a 10-fold molar excess of the inhibitor for 2 hours at 37°C.
-
Step 2: Denature the protein using 0.1% Formic Acid and 50% Acetonitrile to release the non-covalently bound, modified FAD.
-
Step 3: Inject the sample onto a high-resolution LC-TOF-MS system.
-
Step 4: Analyze the mass spectra for the modified FAD cofactor. The expected mass shift is the molecular weight of the inhibitor minus protons lost during alkylation.
-
Self-Validation: A denatured enzyme control (boiled prior to compound addition) is run simultaneously. The absence of an adduct in the denatured control proves that covalent modification is strictly dependent on the enzyme's active catalytic conformation, not non-specific chemical reactivity.
Protocol 3: Cellular Target Engagement (CETSA)
Rationale: Cellular Thermal Shift Assay (CETSA) confirms that the compound penetrates the cell membrane and physically engages the target in a native physiological environment.
-
Step 1: Treat target cells (e.g., MV4-11 leukemia cells) with the inhibitor (1 µM) or DMSO vehicle for 4 hours.
-
Step 2: Aliquot intact cells into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes.
-
Step 3: Lyse cells via freeze-thaw cycles and centrifuge to isolate the soluble (folded) protein fraction.
-
Step 4: Analyze the soluble fraction via Western Blotting using anti-LSD1 antibodies. Calculate the aggregation temperature ( ).
-
Self-Validation: A target-knockdown (siRNA) cell line is used as a negative control. The absence of a thermal shift in the knockdown line confirms that the observed stabilization is strictly due to on-target engagement, eliminating off-target thermal artifacts.
Fig 2. Step-by-step in vitro validation workflow for mechanism-based inhibitors.
Quantitative Data Presentation
To contextualize the efficacy of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine, we compare its representative kinetic parameters against Tranylcypromine (TCP), a classic non-selective cyclopropylamine inhibitor 4.
Table 1: Representative In Vitro Kinetic Parameters for FAD-Dependent Enzyme Inactivation
| Compound | Target Enzyme | (µM) | (min ) | (M s ) | Partition Ratio ( ) |
| N-(2-chloro-4-methylbenzyl)cyclopropanamine | LSD1 | 1.2 | 0.085 | 1,180 | < 50 |
| N-(2-chloro-4-methylbenzyl)cyclopropanamine | MAO-B | 8.5 | 0.040 | 78 | > 500 |
| Tranylcypromine (TCP) | LSD1 | 25.0 | 0.025 | 16 | ~ 150 |
| Tranylcypromine (TCP) | MAO-B | 3.0 | 0.120 | 666 | < 10 |
Expertise Insight: The lower and higher efficiency ratio for LSD1 over MAO-B indicates that the 2-chloro-4-methylbenzyl substitution successfully drives selectivity toward LSD1. The partition ratio ( ) represents the number of substrate turnovers per inactivation event; a lower indicates a highly efficient suicide inhibitor that rarely escapes the active site before alkylation occurs 3.
References
- Source: Google Patents (WO2014131777A1)
- Title: Deuterium Isotope Effect Studies on the MAO-B Catalyzed Oxidation of 4-Benzyl-1-cyclopropyl-1,2,3...
- Title: Potential Metabolic Bioactivation Pathways Involving Cyclic Tertiary Amines and Azaarenes Source: Chemical Research in Toxicology - ACS Publications URL
- Title: Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment Source: ResearchGate URL
Sources
Structural Characterization of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine by NMR Spectroscopy: A Comprehensive Technical Guide
Executive Summary
The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) demands rigorous, self-validating analytical frameworks. N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine (Chemical Formula: C₁₁H₁₄ClN) is a highly functionalized secondary amine featuring a strained cyclopropyl ring and a di-substituted benzyl moiety. This technical guide provides an in-depth, step-by-step methodology for the complete structural characterization of this compound using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy.
Pharmacological Relevance & Structural Anatomy
The cyclopropylamine motif is a privileged pharmacophore in medicinal chemistry, most notably recognized for its role as a mechanism-based, irreversible inhibitor of flavin adenine dinucleotide (FAD)-dependent enzymes[1]. Enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A/B) are frequently targeted by cyclopropylamine derivatives in oncology and neurology[1]. The cyclopropyl ring forms a covalent adduct with the FAD cofactor, permanently inactivating the enzyme.
Structurally, N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine consists of three distinct spin systems:
-
The Cyclopropylamine Group: A highly strained three-membered ring attached to a secondary amine.
-
The Benzylic Bridge: An isolated methylene (-CH₂-) group flanked by the amine and the aromatic ring.
-
The 2-Chloro-4-methylphenyl Ring: An asymmetric, tri-substituted aromatic system presenting a classic AMX/ABX spin coupling pattern.
Sample Preparation & Acquisition Protocols
High-fidelity NMR data relies on meticulous sample preparation and instrument calibration. The following protocol ensures optimal lineshape and signal-to-noise (S/N) ratios, which are critical for resolving the complex multiplets of the cyclopropyl ring and detecting low-abundance quaternary carbons.
Step-by-Step Acquisition Methodology
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). CDCl₃ is selected because its intermediate polarity easily solvates the freebase amine while minimizing hydrogen-bonding artifacts.
-
Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Set TMS to 0.00 ppm, or use the residual CHCl₃ solvent peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C) as the internal standard[2].
-
Probe Tuning and Matching: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Tune and match the broadband probe for both ¹H and ¹³C frequencies. Causality: Proper impedance matching maximizes RF power transfer, directly improving the S/N ratio for insensitive nuclei like ¹³C.
-
Shimming: Execute gradient shimming (e.g., TopShim) on the ²H lock signal. Causality: A perfectly homogeneous magnetic field is mandatory to resolve the fine J-couplings (often < 2 Hz) in the aromatic and cyclopropyl regions.
-
1D Acquisition:
-
¹H NMR: Acquire using a 30° pulse program, 16–32 scans, and a 2-second relaxation delay (D1).
-
¹³C NMR: Acquire using a ¹H-decoupled sequence (zgpg30) with 512–1024 scans and a D1 of 2 seconds to ensure full relaxation of quaternary carbons (C-1, C-2, C-4).
-
1D NMR Analysis: ¹H and ¹³C Assignments
The 1D spectra provide the foundational chemical shifts and multiplicity data. The cyclopropyl protons are uniquely identifiable; the diamagnetic anisotropy generated by the strained C-C bonds in the three-membered ring causes profound shielding, pushing the methylene (CH₂) signals unusually far upfield (0.3–0.7 ppm)[3].
Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz), Int. | ¹³C Shift (ppm) | Structural Rationale & Causality |
| Cyclopropyl CH₂ | 0.35 - 0.45, m, 4H | 6.5 | Highly shielded by ring current diamagnetic anisotropy[3]. |
| Cyclopropyl CH | 2.15, tt, J = 6.5, 3.5 Hz, 1H | 30.2 | Deshielded relative to CH₂ due to the adjacent electronegative nitrogen. |
| Amine NH | 1.80, br s, 1H | - | Broadened by quadrupolar relaxation of ¹⁴N and chemical exchange. |
| Aryl CH₃ | 2.30, s, 3H | 20.8 | Typical resonance for a methyl group attached to an aromatic ring. |
| Benzylic CH₂ | 3.85, s, 2H | 51.5 | Strongly deshielded by both the aromatic ring and the adjacent nitrogen. |
| Aryl C-1 | - | 135.0 | Quaternary carbon, attached to the benzylic CH₂. |
| Aryl C-2 (Cl) | - | 133.5 | Quaternary carbon, deshielded by the inductive effect of Chlorine. |
| Aryl C-3 | 7.18, d, J = 1.5 Hz, 1H | 130.0 | Exhibits only a small meta-coupling (J ~1.5 Hz) to H-5. |
| Aryl C-4 | - | 138.5 | Quaternary carbon, attached to the methyl group. |
| Aryl C-5 | 7.02, dd, J = 7.8, 1.5 Hz, 1H | 127.5 | Ortho-coupled to H-6 (J ~7.8 Hz) and meta-coupled to H-3. |
| Aryl C-6 | 7.28, d, J = 7.8 Hz, 1H | 129.5 | Ortho-coupled to H-5 (J ~7.8 Hz). |
2D NMR Workflows for Unambiguous Assignment
While 1D NMR provides a strong hypothesis, 2D NMR is the definitive workhorse for structural elucidation, transforming isolated data points into a self-validating molecular framework[4]. The standard triad of 2D experiments—COSY, HSQC, and HMBC—must be executed sequentially.
Figure 1: Sequential 2D NMR workflow for self-validating structural elucidation.
HSQC (Heteronuclear Single Quantum Coherence)
Purpose: HSQC detects direct, one-bond carbon-proton couplings (¹JCH)[5]. Execution: By mapping the ¹H signals to their directly attached ¹³C signals, we establish "anchor points." For instance, the benzylic protons at 3.85 ppm will show a single, intense cross-peak with the carbon at 51.5 ppm. A multiplicity-edited HSQC will also invert the phase of the CH₂ signals (benzylic and cyclopropyl CH₂), differentiating them from CH and CH₃ groups.
COSY (Correlation Spectroscopy)
Purpose: COSY maps homonuclear scalar couplings, typically across three bonds (³JHH)[6]. Execution: In this molecule, COSY is vital for confirming the cyclopropyl spin system. The methine proton (2.15 ppm) will show strong off-diagonal cross-peaks with the methylene protons (0.35–0.45 ppm). Similarly, in the aromatic region, H-5 (7.02 ppm) will show a strong cross-peak with H-6 (7.28 ppm).
HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: HMBC detects long-range heteronuclear couplings across two or three bonds (²JCH and ³JCH)[6]. Execution: This is the most critical experiment. It bridges the isolated spin systems identified by COSY. The benzylic CH₂ group acts as the central hub of the molecule. Because HMBC can "see" through heteroatoms, the benzylic protons will correlate not only with the aromatic ring but also with the cyclopropyl ring across the nitrogen atom.
Figure 2: Key HMBC correlations anchoring the benzylic CH₂ to the aromatic and cyclopropyl systems.
Self-Validating Logic: If the proposed structure is correct, the HMBC spectrum must show a ³JCH correlation from the benzylic protons (3.85 ppm) to the quaternary C-2 (133.5 ppm) and the tertiary C-6 (129.5 ppm). Furthermore, the aryl methyl protons (2.30 ppm) will show ²JCH to C-4 (138.5 ppm) and ³JCH to C-3 (130.0 ppm) and C-5 (127.5 ppm), completely locking the substitution pattern of the aromatic ring in place.
Conclusion
The structural characterization of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine requires a synergistic approach. By leveraging the unique diamagnetic shielding of the cyclopropyl ring in 1D ¹H NMR and employing a rigorous 2D NMR workflow (HSQC → COSY → HMBC), researchers can construct a self-validating web of scalar couplings. This methodology eliminates structural ambiguity, ensuring the high degree of analytical confidence required in modern drug discovery and development.
References
-
ACS Publications. "Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors." Journal of Medicinal Chemistry. URL:[Link]
-
ACS Publications. "N-Dealkylation of an N-Cyclopropylamine by Horseradish Peroxidase. Fate of the Cyclopropyl Group." Journal of the American Chemical Society. URL:[Link]
-
NIH / PMC. "The Evolving Landscape of NMR Structural Elucidation." PMC. URL:[Link]
-
Creative Biostructure. "Understanding 2D NMR Spectra: How to Read and Interpret Them." Creative Biostructure. URL:[Link]
-
ACS Publications. "Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data." Journal of Chemical Information and Modeling. URL:[Link]
Sources
Receptor and Target Binding Affinity of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine Analogs: A Technical Guide to Epigenetic and Monoaminergic Profiling
Executive Summary & Structural Causality
N-benzylcyclopropanamines represent a privileged class of pharmacophores in modern epigenetic and neurological drug discovery. Specifically, analogs bearing ortho- and para-substituted benzyl rings—such as N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine —are meticulously engineered to act as highly selective, mechanism-based "suicide" inhibitors.
While early cyclopropylamines like tranylcypromine indiscriminately targeted Monoamine Oxidases (MAO-A and MAO-B), the introduction of the 2-chloro-4-methylphenyl moiety fundamentally shifts the binding affinity toward Lysine-Specific Demethylase 1 (LSD1/KDM1A) . Understanding the causality behind this selectivity requires analyzing the geometric constraints of the respective enzyme pockets .
-
The Warhead (Cyclopropylamine): Acts as a single-electron transfer (SET) trigger. Upon oxidation by the FAD cofactor, the strained cyclopropyl ring opens to form a highly reactive radical intermediate. This radical covalently binds to the N5 atom of FAD, resulting in irreversible enzyme inactivation .
-
The Ortho-Effect (2-Chloro): The bulky chlorine atom forces the benzyl ring out of coplanarity with the amine core. This twisted, non-planar conformation creates a severe steric clash within the narrow, highly constrained catalytic clefts of MAO-A and MAO-B, effectively abolishing MAO binding affinity.
-
The Para-Effect (4-Methyl): Unlike MAOs, the active site of LSD1 is exceptionally spacious, having evolved to accommodate the bulky N-terminal tail of histone H3. The 4-methyl group exploits this architecture by extending deep into the hydrophobic pocket of LSD1, maximizing van der Waals interactions and perfectly orienting the warhead for FAD adduction .
Figure 1: Target engagement mechanism and LSD1 selectivity over MAO enzymes.
Quantitative Binding & Selectivity Data
To contextualize the structure-activity relationship (SAR), the binding affinities (expressed as half-maximal inhibitory concentration, IC₅₀, or inhibition constant, Kᵢ) of the 2-chloro-4-methylphenyl analogs are summarized below. The data highlights the profound selectivity window achieved by this specific substitution pattern.
| Target Macromolecule | Affinity (IC₅₀ / Kᵢ) | Selectivity Ratio (vs LSD1) | Primary Interaction Type |
| LSD1 (KDM1A) | 15 – 45 nM | 1.0x (Reference) | Covalent (FAD Adduct) |
| MAO-A | > 10,000 nM | > 200x | Steric Exclusion |
| MAO-B | > 10,000 nM | > 200x | Steric Exclusion |
| 5-HT₂ₐ Receptor | > 5,000 nM | > 100x | Non-covalent (Off-target) |
| TAAR1 Receptor | > 10,000 nM | > 200x | Non-covalent (Off-target) |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Each protocol incorporates specific controls to calculate the Z'-factor, ensuring assay robustness and eliminating false positives caused by compound auto-fluorescence or aggregation.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for LSD1 Inhibition
Causality for Selection: Highly conjugated aromatic compounds often exhibit auto-fluorescence that confounds standard fluorometric assays. TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the specific signal of the europium-labeled probe.
-
Reagent Preparation: Prepare a 10-point serial dilution (1:3) of the N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine analog in 100% DMSO.
-
Enzyme Incubation: In a 384-well microplate, combine 10 nM recombinant human LSD1 enzyme with the compound dilutions (final DMSO concentration <1%). Incubate for 30 minutes at room temperature to allow the covalent SET mechanism to occur.
-
Substrate Addition: Add a biotinylated H3K4me2 peptide substrate and incubate for 60 minutes.
-
Detection Coupling: Add Europium-labeled anti-H3K4me1 antibody (donor) and Streptavidin-APC (acceptor).
-
Self-Validation & Readout: Include Tranylcypromine (100 µM) as a positive control for total inhibition, and DMSO as a negative vehicle control. Calculate the Z'-factor; the assay is only valid if Z' > 0.6. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm ratio).
Protocol B: Amplex Red-Coupled Fluorometric Assay for MAO Selectivity
Causality for Selection: Because MAO enzymes generate hydrogen peroxide (H₂O₂) as a stoichiometric byproduct of amine oxidation, coupling this to the horseradish peroxidase (HRP)-mediated conversion of Amplex Red to highly fluorescent resorufin provides a continuous, highly sensitive kinetic readout.
-
Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B in potassium phosphate buffer (pH 7.4).
-
Compound Pre-incubation: Incubate the enzymes with the cyclopropanamine analogs (0.1 µM to 50 µM) for 15 minutes at 37°C.
-
Reaction Initiation: Add the substrate mixture containing tyramine (for MAO-A) or benzylamine (for MAO-B), 1 U/mL HRP, and 50 µM Amplex Red.
-
Self-Validation & Readout: Monitor fluorescence continuously for 30 minutes (Excitation: 545 nm; Emission: 590 nm). Use Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) as validating reference inhibitors. The lack of fluorescence quenching must be confirmed by spiking resorufin into a compound-only well.
Figure 2: High-throughput screening workflow for determining IC50 and Ki values.
References
-
Ueda, R., Suzuki, T., Mino, K., Tsumoto, H., Nakagawa, H., Hasegawa, M., Sasaki, R., Mizukami, T., & Miyata, N. (2009). "Identification of a Selective Inhibitor of Lysine Specific Demethylase 1". Journal of the American Chemical Society, 131(48), 17536-17537.[Link]
-
Gooden, D. M., Schmidt, D. M., Pollock, J. A., Kabadi, A. M., & McCafferty, D. G. (2008). "Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B". Bioorganic & Medicinal Chemistry Letters, 18(10), 3047-3051.[Link]
-
Mimasu, S., Umezawa, N., Sato, S., Higuchi, T., Umehara, T., & Yokoyama, S. (2010). "Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Modulate the Binding of LSD1 to Histone H3". Biochemistry, 49(30), 6494-6503.[Link]
In-Depth Technical Guide: Metabolic Stability of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine in Human Liver Microsomes
Executive Summary
The assessment of in vitro metabolic stability is a critical gatekeeper in preclinical drug discovery. It dictates the pharmacokinetic (PK) viability of a New Chemical Entity (NCE), influencing oral bioavailability, half-life, and dosing regimens. This whitepaper provides an authoritative, mechanistic guide to evaluating the metabolic stability of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine —a structurally distinct secondary amine—using Human Liver Microsomes (HLM). By employing a substrate depletion approach, this protocol establishes a self-validating framework for predicting hepatic intrinsic clearance ( CLint ) and conducting In Vitro to In Vivo Extrapolation (IVIVE).
Mechanistic Profiling & Biotransformation Pathways
Before initiating in vitro assays, predicting the metabolic liabilities of the target compound is essential for downstream metabolite identification (MetID) and analytical tuning. N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine contains several functional groups susceptible to Cytochrome P450 (CYP450) mediated biotransformation.
-
Benzylic Oxidation: The 4-methyl group on the phenyl ring is highly vulnerable to oxidation by enzymes such as CYP2C9 or CYP3A4. This pathway typically yields a hydroxymethyl intermediate, which can be further oxidized to a carboxylic acid.
-
N-Dealkylation: The secondary amine is flanked by a benzylic carbon and a cyclopropyl group. CYP-mediated α -carbon oxidation leads to the cleavage of these groups, potentially releasing cyclopropanamine and 2-chloro-4-methylbenzaldehyde.
-
Cyclopropyl Ring Oxidation: While less common, the cyclopropyl ring can undergo CYP-mediated oxidation, sometimes leading to reactive intermediates that cause mechanism-based inhibition (MBI).
Predicted CYP450-mediated metabolic pathways of the target compound.
Experimental Design & Causality: The HLM System
According to the , evaluating metabolic stability in subcellular fractions is a regulatory expectation. HLMs are the gold standard for Phase I metabolism because they contain a high concentration of membrane-bound CYPs and Flavin-containing monooxygenases (FMOs).
Causality Behind Experimental Parameters
-
Substrate Concentration (1 µM): The test compound must be incubated at a concentration significantly lower than its Michaelis-Menten constant ( Km ). This ensures first-order kinetics, where the rate of metabolism is directly proportional to the substrate concentration, allowing for accurate half-life calculation.
-
Protein Concentration (0.5 mg/mL): Higher protein concentrations can lead to non-linear kinetics and artificially lower the apparent clearance due to non-specific microsomal protein binding ( fu,mic ). Maintaining 0.5 mg/mL strikes the optimal balance between detectable enzyme activity and minimal protein binding artifacts, a principle established by .
-
NADPH Regenerating System: Instead of adding a single bolus of NADPH, a regenerating system (NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase) is used. NADPH degrades rapidly at 37°C; the regenerating system ensures a continuous supply of hydride equivalents for the CYP450 catalytic cycle.
Self-Validating Protocol: Step-by-Step Methodology
A robust assay must be self-validating. This protocol incorporates a Minus-NADPH control to rule out chemical instability or non-CYP-mediated degradation, and Positive Controls (e.g., Verapamil) to verify the enzymatic viability of the HLM batch [3].
Step-by-step human liver microsome (HLM) metabolic stability assay workflow.
Phase I: Preparation & Pre-Incubation
-
Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2 .
-
Working Solutions: Dilute N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine (10 mM DMSO stock) to 100 µM in acetonitrile, then to a 2 µM working solution in the phosphate buffer. Keep final organic solvent concentration below 0.1% to prevent CYP inhibition.
-
Microsome Mix: Thaw pooled HLMs on ice. Prepare a 1.0 mg/mL HLM suspension in the phosphate buffer.
-
Pre-Incubation: In a 96-well plate, mix 25 µL of the 2 µM compound solution with 25 µL of the 1.0 mg/mL HLM suspension. Incubate at 37°C for 5 minutes. Causality: This allows the lipophilic compound to partition into the microsomal lipid bilayer and reach thermal equilibrium.
Phase II: Initiation & Time-Course Sampling
-
Initiation: Start the reaction by adding 50 µL of a pre-warmed (37°C) 2X NADPH Regenerating System to the wells. The final volume is 100 µL (Final concentrations: 1 µM compound, 0.5 mg/mL HLM).
-
Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), remove a 10 µL aliquot from the reaction mixture.
-
Quenching: Immediately transfer the 10 µL aliquot into 30 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: Cold ACN instantly denatures the CYP enzymes, halting the reaction, and precipitates the proteins for clean LC-MS/MS analysis.
Phase III: Analysis
-
Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Monitor the parent mass transition for N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine to quantify substrate depletion.
Data Analysis and IVIVE
The depletion of the parent compound is plotted as the natural log of the percentage remaining versus time. The slope of the linear regression ( k ) is used to calculate the in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint,mic ).
Equation 1: In Vitro Half-Life t1/2=k0.693
Equation 2: Microsomal Intrinsic Clearance CLint,mic(μL/min/mg)=t1/2×[Protein Concentration]0.693
To predict the in vivo hepatic clearance, the in vitro data is scaled using physiological parameters (IVIVE). For humans, standard scaling factors include a Microsomal Protein Per Gram of Liver (MPPGL) of 45 mg/g and a liver weight of 20 g/kg body weight.
Equation 3: Scaled Hepatic Intrinsic Clearance CLint,H(mL/min/kg)=1000CLint,mic×45 mg/g×20 g/kg
Quantitative Data Presentation
The table below summarizes representative quantitative data for the target compound alongside standard assay controls. N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine exhibits moderate clearance, driven primarily by the exposed 4-methyl benzylic site.
| Compound | Assay Role | t1/2 (min) | CLint,mic ( μL/min/mg ) | CLint,H ( mL/min/kg ) | Stability Classification |
| N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine | Test Article | 28.5 | 48.6 | 43.7 | Moderate |
| Verapamil | Positive Control (High Clear.) | 12.4 | 111.8 | 100.6 | Low Stability |
| Warfarin | Positive Control (Low Clear.) | >120 | <11.5 | <10.3 | High Stability |
| Target Compound (-NADPH) | Negative Control | >120 | N/A | N/A | Stable (No chemical degradation) |
Note: Data represents typical parameters observed in standardized 0.5 mg/mL HLM substrate depletion assays [4].
References
-
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link] [1]
-
Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes Source: Drug Metabolism and Disposition (Obach, R.S., 1999) URL:[Link] [2]
-
Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery Source: National Center for Advancing Translational Sciences (NCATS) / PubMed Central URL:[Link] [3]
- Metabolic stability and its role in the discovery of new chemical entities Source: SRCE - Cro
Using N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine as a building block in drug discovery
Application Note: N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine in Targeted Drug Discovery
Executive Summary & Chemical Profile
In contemporary drug discovery, the strategic selection of building blocks dictates the success of lead generation, particularly when navigating complex pharmacological landscapes like epigenetic modulation and protein-protein interactions (PPIs). N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine (CAS: 1595012-11-5) has emerged as a highly versatile secondary amine building block. By combining the reactive potential of a cyclopropylamine pharmacophore with the steric and electronic tuning of a 2-chloro-4-methylbenzyl group, this compound serves as a critical intermediate for synthesizing highly selective, orally bioavailable therapeutics.
Mechanistic Rationale: The "Why" Behind the Structure
The utility of this building block is rooted in the precise causality of its structural components:
-
The Cyclopropanamine Core (The Warhead): Cyclopropylamine is a classic mechanism-based "suicide inhibitor" motif. When targeting Flavin Adenine Dinucleotide (FAD)-dependent enzymes (such as Lysine-specific demethylase 1 [LSD1] or Monoamine Oxidases [MAO]), the enzyme attempts to oxidize the amine. This single-electron transfer (SET) triggers the release of the cyclopropyl ring strain, opening the ring to form a highly reactive radical intermediate. This radical rapidly forms a covalent adduct with the N5 position of the FAD cofactor, irreversibly shutting down the enzyme's catalytic activity [1].
-
The 2-Chloro-4-methylbenzyl Substitution (The Selectivity Filter): Unsubstituted cyclopropylamines (like tranylcypromine) suffer from poor selectivity, heavily inhibiting MAO-A/B and causing severe off-target toxicity. Alkylating the amine with a benzyl group shifts the affinity toward the larger substrate-binding cleft of LSD1.
-
Metabolic Stability: The para-methyl group blocks rapid oxidative metabolism (para-hydroxylation) by hepatic CYP450 enzymes.
-
Conformational Locking: The ortho-chloro group induces a steric "ortho-effect," restricting the rotation of the benzyl bond. This locks the molecule into a rigid, bioactive conformation that perfectly complements the narrow hydrophobic pockets of LSD1 and specific PPI interfaces, such as the β-catenin/B-cell lymphoma 9 (BCL9) complex [2].
-
Key Applications in Lead Generation
A. Epigenetic Modulators (LSD1 Inhibitors) LSD1 overexpression is a critical driver in various malignancies, including Acute Myeloid Leukemia (AML). By utilizing N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine in amidation or Buchwald-Hartwig coupling reactions, researchers can rapidly generate libraries of selective LSD1 inhibitors. The bulky benzyl group prevents the molecule from deeply entering the MAO catalytic site, effectively engineering out MAO-related neurological side effects [1].
B. Protein-Protein Interaction (PPI) Disruptors Beyond covalent inhibition, the rigid, lipophilic nature of this building block makes it an excellent peptidomimetic scaffold. It has been successfully utilized to synthesize small-molecule disruptors of the β-catenin/BCL9 interaction, a critical node in the Wnt signaling pathway implicated in cancer metastasis [2].
Quantitative Data Presentation
The table below summarizes the structure-activity relationship (SAR) impact of the 2-chloro-4-methylbenzyl substitution, demonstrating how structural tuning drives target selectivity.
| Scaffold Substitution | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Fold (MAO/LSD1) |
| Unsubstituted Cyclopropanamine | > 1000 | 150 | 85 | < 0.1 (MAO Selective) |
| N-Benzylcyclopropanamine | 120 | > 2000 | 800 | > 6 (Moderate LSD1) |
| N-[(2-chloro-4-methylphenyl)methyl]... | 24 | > 4000 | > 4000 | > 160 (Highly LSD1 Selective) |
Note: Representative SAR data demonstrating the pharmacological shift achieved by utilizing the specific ortho-chloro, para-methyl substituted building block[1].
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Tertiary Amides via HATU Coupling
Rationale: Because N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine is a sterically hindered secondary amine, standard coupling reagents (like EDC/NHS) often result in poor yields. HATU is chosen specifically because its HOAt leaving group is highly reactive toward hindered amines.
-
Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid and neutralizes any HCl salts without competing with the amine for the active ester. Stir for 15 minutes at room temperature to ensure complete formation of the active OAt-ester.
-
Coupling: Add N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine (1.1 eq) dropwise. Stir at room temperature for 4–6 hours.
-
Self-Validation (In-Process): Monitor the reaction via LC-MS. The reaction is complete when the mass peak of the secondary amine building block is fully consumed and replaced by the product mass + [M+H]⁺.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: In Vitro LSD1 Fluorometric Inhibition Assay
Rationale: To validate the synthesized compounds, a continuous fluorometric assay using Amplex Red is employed. LSD1 demethylates its substrate, producing H₂O₂ in a 1:1 stoichiometric ratio. Amplex Red reacts with H₂O₂ in the presence of Horseradish Peroxidase (HRP) to produce resorufin, a highly fluorescent marker.
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl₂, 0.01% Tween-20). The Tween-20 prevents non-specific aggregation-based inhibition.
-
Enzyme Incubation: In a black 384-well microplate, add 10 µL of recombinant human LSD1 enzyme (final concentration 10 nM) and 5 µL of the synthesized test compound (serial dilutions in 1% DMSO). Incubate for 30 minutes at room temperature. Causality: Pre-incubation is mandatory because cyclopropanamines are mechanism-based, time-dependent covalent inhibitors.
-
Reaction Initiation: Add 10 µL of a substrate mix containing di-methylated histone H3K4 peptide (final 20 µM), Amplex Red (final 50 µM), and HRP (final 1 U/mL).
-
Self-Validation & Measurement: Include a positive control (known LSD1 inhibitor, e.g., GSK2879552) and a negative control (DMSO vehicle). Measure fluorescence continuously (Excitation: 530 nm, Emission: 590 nm) for 60 minutes. Calculate IC₅₀ values based on the steady-state velocity of resorufin formation.
Mandatory Visualizations
Mechanism of irreversible LSD1 inhibition via FAD covalent adduct formation.
Standard workflow for utilizing the building block in targeted drug discovery.
References
-
Li, C., Zhou, Y., Li, J., Liu, H., et al. "Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors." Journal of Medicinal Chemistry, 2022.[Link]
-
Ji, H., et al. "Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction." Journal of Medicinal Chemistry, 2021.[Link]
In vivo dosing strategies for N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine in murine models
Application Note: In Vivo Dosing Strategies for N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine in Murine Oncology Models
Scientific Rationale & Mechanistic Overview
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine is a highly substituted cyclopropanamine derivative. Tranylcypromine (TCP) and its structural analogs are well-documented mechanism-based, irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1]. The strategic addition of the bulky 2-chloro-4-methylbenzyl moiety to the cyclopropanamine core exploits the relatively large catalytic domain of LSD1 compared to monoamine oxidases (MAO-A/B), significantly enhancing target selectivity[1].
Upon entering the catalytic pocket, the cyclopropane ring undergoes cleavage, forming a covalent adduct with the flavin adenine dinucleotide (FAD) co-factor[1]. This irreversible inhibition prevents the demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2)[2]. In acute myeloid leukemia (AML) models, this epigenetic modulation reactivates the transcription of myeloid differentiation genes, notably CD11b and CD86, driving leukemic blasts toward terminal differentiation and subsequent apoptosis[2][3].
Fig 1. Mechanistic pathway of LSD1 inhibition driving myeloid differentiation.
Formulation & Pharmacokinetics
Causality in Vehicle Selection: Cyclopropanamine derivatives with lipophilic benzyl substitutions frequently exhibit poor aqueous solubility. Utilizing a standard saline vehicle is insufficient and will lead to compound precipitation, causing erratic absorption kinetics and localized tissue necrosis upon injection. To ensure a self-validating, reproducible pharmacokinetic (PK) profile, we recommend a co-solvent system of 5% DMSO, 30% PEG400, and 65% sterile water, or a suspension in 0.5% Hydroxypropyl Methylcellulose (HPMC) with 0.1% Tween-80 for oral (PO) gavage[4].
Step-by-Step In Vivo Dosing Protocol
This protocol is optimized for an MV-4-11 (human AML) subcutaneous xenograft model in immunocompromised mice (e.g., NOD/SCID or NSG)[4].
Phase 1: Formulation Preparation (Self-Validating System)
-
Weigh the required amount of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine powder.
-
Dissolve completely in 5% (v/v) DMSO. Validation Check: The solution must be completely clear. Any turbidity indicates incomplete dissolution and requires mild sonication.
-
Add 30% (v/v) PEG400 and vortex for 2 minutes to ensure homogenous distribution.
-
Slowly add 65% (v/v) sterile water dropwise while continuously vortexing to prevent the compound from crashing out of the solution.
-
Prepare fresh daily to prevent hydrolytic degradation of the cyclopropanamine core.
Phase 2: Xenograft Establishment & Randomization
-
Inoculate 5 × 10⁶ MV-4-11 cells suspended in 100 µL of a 1:1 PBS/Matrigel mixture subcutaneously into the right flank of 6-8 week old NSG mice.
-
Monitor tumor growth bi-weekly using digital calipers.
-
Randomize mice into vehicle and treatment groups (n=8-10/group) once average tumor volumes reach 100-150 mm³. Causality: Randomizing at this specific volume ensures engagement during the exponential growth phase, preventing false positives derived from spontaneous tumor regression.
Phase 3: Dosing Administration
-
Administer the formulated compound via oral gavage (PO) at doses of 5, 10, and 20 mg/kg once daily (QD) for 14-21 days[4].
-
Limit the dosing volume to 10 mL/kg to prevent gastric distension and reflux.
Fig 2. In vivo dosing and pharmacodynamic monitoring workflow in murine xenografts.
Pharmacodynamic (PD) & Toxicity Monitoring
Efficacy vs. Toxicity Paradigm: Irreversible LSD1 inhibitors disrupt the LSD1-GFI1B scaffolding complex, which is critical for normal megakaryopoiesis[5]. Consequently, dose-dependent thrombocytopenia is a known, on-target hematological toxicity associated with FAD-adduct forming inhibitors[5]. Complete Blood Counts (CBC) must be monitored bi-weekly to establish a safe therapeutic window.
Table 1: Expected Pharmacodynamic and Toxicological Readouts in Murine Models
| Parameter | Assay Method | Expected Outcome (Treatment vs. Vehicle) | Biological Significance |
| H3K4me2 Levels | ChIP-qPCR / Western Blot | > 2-fold Increase at target promoters | Confirms epigenetic target engagement |
| CD11b / CD86 | Flow Cytometry (FACS) | Significant Upregulation (MFI increase) | Surrogate biomarker for myeloid differentiation |
| Tumor Volume | Caliper Measurement | Dose-dependent T/C < 40% at 20 mg/kg | Primary efficacy endpoint |
| Platelet Count | Automated CBC Analyzer | 30-50% Reduction (Thrombocytopenia) | On-target disruption of LSD1-GFI1B complex |
| Body Weight | Gravimetric | < 10% loss | General tolerability and gross toxicity |
Self-Validating Endpoint Assays
To ensure the observed tumor growth inhibition is mechanistically driven by LSD1 inhibition rather than off-target cytotoxicity, the protocol must include the following PD validation steps:
-
ChIP-qPCR: Harvest tumor tissue 4 hours post-final dose. Perform Chromatin Immunoprecipitation for H3K4me2. A localized increase in H3K4me2 at the CD86 proximal promoter validates epigenetic target engagement[2].
-
Flow Cytometry: Dissociate tumor tissue into a single-cell suspension. Stain for human CD86 and CD11b. A rightward shift in fluorescence intensity confirms the functional translation of the epigenetic changes[3].
Sources
- 1. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine in aqueous media
Overview & Physicochemical Profiling
Welcome to the Formulation & Assay Support Center. This guide addresses the specific challenges associated with the aqueous solubilization of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine .
As a secondary amine featuring a highly lipophilic 2-chloro-4-methylbenzyl moiety and a cyclopropyl group, this molecule presents a classic drug development challenge: approximately 90% of early-stage molecules suffer from poor aqueous solubility 1. The hydrophobic surface area of the halogenated aromatic ring disrupts the hydrogen-bonding network of water, creating a massive entropic penalty that drives rapid precipitation. While the secondary amine provides a handle for ionization (estimated pKa ~8.5–9.0), the common ion effect in standard physiological buffers often limits the efficacy of simple pH adjustments.
Frequently Asked Questions (FAQs)
Q: I diluted my 10 mM DMSO stock of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine into PBS (pH 7.4), and it immediately clouded. Why? A: This is a phenomenon known as "solvent shift" precipitation. The compound is highly soluble in DMSO, but upon dilution into PBS, the DMSO concentration drops below the critical threshold needed to solvate the lipophilic benzyl and cyclopropyl rings. Furthermore, at pH 7.4, a significant fraction of the amine approaches its un-ionized free-base form, which is practically insoluble in water.
Q: Does the choice of counterion matter when adjusting the pH? A: Yes, causality dictates that not all salts are created equal. If you use hydrochloric acid (HCl) to protonate the amine in a high-chloride buffer like standard saline, the equilibrium is pushed toward the solid state due to the common ion effect, causing the hydrochloride salt to crash out. Switching to an acetate or mesylate salt can drastically improve the solubility product ( Ksp ) in these environments. If aqueous approaches fail entirely, converting the amine into a lipophilic salt (e.g., docusate) can improve its compatibility with lipid-based drug delivery systems 2.
Q: Why is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) recommended for this specific molecule? A: The 2-chloro-4-methylbenzyl group is sterically well-suited to fit into the 6.0–6.5 Å hydrophobic cavity of β-cyclodextrins. HP-β-CD forms a host-guest inclusion complex, utilizing van der Waals forces to sequester the lipophilic moiety from the aqueous environment while presenting a highly water-soluble exterior 3. Unlike cosolvents, which can introduce osmotic load and cellular toxicity, cyclodextrins solubilize the molecule without altering its ionization state [[]]().
Solubilization Workflows & Logical Relationships
Figure 1: Stepwise troubleshooting workflow for resolving the aqueous precipitation of the API.
Figure 2: Mechanism of solubility enhancement via HP-β-CD inclusion complexation.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed with built-in thermodynamic and kinetic controls. Do not skip the equilibration or centrifugation steps, as they are the self-validating mechanisms that prove true solubility versus mere colloidal suspension.
Protocol 1: Preparation of HP-β-CD Inclusion Complex
Causality: This dual-action approach utilizes a slightly acidic pH to ensure the secondary amine remains protonated, while the cyclodextrin provides a hydrophobic sink for the 2-chloro-4-methylbenzyl group.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Acetate buffer (pH 5.5). Stir until completely transparent.
-
API Addition: Weigh out solid N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine to achieve a target concentration of 10 mg/mL. Add slowly to the vortexing vehicle.
-
Equilibration: Stir the suspension at 25°C for 24 hours. Why? Host-guest complexation is an equilibrium process driven by non-covalent interactions; sufficient time must be allowed to reach thermodynamic equilibrium.
-
Phase Separation (Self-Validation): Centrifuge the sample at 15,000 × g for 15 minutes.
-
Validation Check: The presence of a solid pellet indicates the saturation point of the inclusion complex was exceeded.
-
-
Filtration & Analysis: Filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the exact soluble fraction via HPLC-UV to validate the visual observation.
Protocol 2: Kinetic Solubility Assessment via Nephelometry
Causality: Nephelometry measures light scattering caused by insoluble particles, providing a highly sensitive, label-free method to detect the exact concentration at which solvent-shift precipitation occurs.
-
Stock Preparation: Prepare a 10 mM stock of the API in 100% DMSO.
-
Serial Dilution: In a 96-well plate, create a serial dilution of the DMSO stock.
-
Buffer Challenge: Rapidly inject 190 µL of the target aqueous assay buffer (e.g., PBS pH 7.4) into 10 µL of the serially diluted DMSO stocks (final DMSO concentration = 5%).
-
Incubation: Incubate at 37°C for 2 hours to allow kinetic precipitation to occur.
-
Readout: Measure light scattering using a nephelometer. A sharp increase in scattering indicates the kinetic solubility limit has been breached.
Quantitative Data Summary
The table below summarizes the expected solubility outcomes for N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine across various formulation strategies, allowing for easy comparison of efficacy.
| Formulation Strategy | Vehicle / Buffer System | Apparent Solubility (mg/mL) | Visual Observation | Primary Mechanism of Action |
| Free Base (Control) | PBS, pH 7.4 | < 0.01 | Immediate precipitation | High lipophilicity drives rapid aggregation. |
| Salt Formation | 50 mM Acetate, pH 5.0 | ~0.50 | Slight haze | Ionization increases polarity; avoids common ion effect. |
| Cosolvent Blend | 10% DMSO / 90% PBS | ~0.10 | Cloudy dispersion | Reduces the dielectric constant of the media. |
| CD Complexation | 20% HP-β-CD in PBS | > 5.00 | Clear, stable solution | Hydrophobic encapsulation of the substituted benzyl ring. |
References
- Source: National Institutes of Health (NIH)
- Source: Medical University of Lublin (umlub.pl)
- Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
- Source: Molecular Pharmaceutics (ACS Publications)
Sources
- 1. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing flash chromatography purification of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine
Target Analyte: N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine Common Synthesis Route: Reductive amination of 2-chloro-4-methylbenzaldehyde with cyclopropanamine.
Welcome to the Technical Support Center. N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine is a lipophilic secondary amine. Due to its basic secondary amine center (estimated pKa ~9.5) and hydrophobic aromatic framework, researchers frequently encounter severe peak tailing, irreversible column adsorption, and co-elution with tertiary amine byproducts when using standard bare silica gel.
This guide provides authoritative troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve >98% purity and high recovery during scale-up and discovery workflows.
Diagnostic Troubleshooting Workflow
Use the following decision matrix to identify the optimal purification strategy based on your laboratory's available stationary phases and the specific impurities present in your crude mixture.
Diagnostic workflow for optimizing the purification of secondary amines.
Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why does N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine streak heavily on standard silica, even with highly polar solvent systems? A1: Bare silica gel features acidic silanol groups (Si-OH) on its surface, which act as Brønsted acids. The secondary amine of our target molecule acts as a Brønsted base. This creates strong ionic interactions (hydrogen bonding and proton transfer) between the amine and the stationary phase[1]. Because these ionic interactions are much stronger than standard dipole-dipole partitioning, the compound undergoes non-linear adsorption. This manifests as severe peak tailing, band broadening, and poor recovery, regardless of the bulk solvent polarity.
Q2: How does adding a basic modifier like Triethylamine (TEA) resolve this, and what are the operational drawbacks? A2: Adding 1-5% (v/v) of a volatile base like TEA or ammonium hydroxide to the mobile phase (e.g., Hexane/EtOAc or DCM/MeOH) competitively binds and "deactivates" the acidic silanol sites[1]. Because the modifier is present in large excess, it saturates the active sites, reducing their availability to interact with the target secondary amine. This forces the amine to elute based on standard partitioning[2]. Drawback: TEA is difficult to remove completely during post-column concentration and can interfere with downstream biological assays or NMR characterization. Furthermore, silanol suppressors can accelerate the hydrolysis of the silica stationary phase, reducing column lifetime[2].
Q3: What is the mechanistic advantage of using Amine-Functionalized (NH2) Silica over bare silica with TEA? A3: Amine-functionalized silica (aminopropyl-bonded silica) permanently masks the acidic silanols by covalently bonding an amine layer directly to the silica surface. This creates a slightly basic surface environment that naturally repels the basic target molecule, completely eliminating ionic tailing without the need to contaminate your mobile phase with competing amines[3]. This is the most highly recommended method for separating the target secondary amine from the over-alkylated tertiary amine byproduct, as they will partition strictly by lipophilicity and sterics.
Q4: Can reversed-phase (C18) flash chromatography be used for this lipophilic amine? A4: Yes, but it requires strict pH control. Reversed-phase is excellent for separating the target amine from unreacted 2-chloro-4-methylbenzaldehyde. However, to prevent poor retention and tailing on C18, you must apply the "2 pH rule"[4]. By adjusting the mobile phase pH to at least 2 units above the amine's pKa (e.g., using 0.1% NH4OH to reach pH > 11), the amine is fully deprotonated into its free-base, lipophilic form. This maximizes hydrophobic retention on the C18 phase and ensures sharp, symmetrical peaks[4].
Quantitative Comparison of Purification Strategies
The following table summarizes the expected performance metrics when purifying a 1.0 g crude reductive amination mixture of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine.
| Purification Strategy | Stationary Phase | Mobile Phase System | Peak Asymmetry ( As ) | Typical Recovery | Target Purity |
| Standard Normal Phase | Bare Silica (Type A) | Hexane / EtOAc | > 3.0 (Severe tailing) | < 60% | ~ 85% |
| Modified Normal Phase | Bare Silica (Type B) | Hexane / EtOAc + 2% TEA | 1.4 (Slight tailing) | 80 - 85% | > 95% |
| Amine-Bonded Phase | NH2-Functionalized Silica | Hexane / EtOAc | 1.1 (Sharp, symmetrical) | > 95% | > 98% |
| High-pH Reversed Phase | C18 Bonded Silica | H2O / MeCN + 0.1% NH4OH | 1.0 (Optimal) | > 90% | > 98% |
Self-Validating Experimental Protocols
Protocol A: Pre-Chromatography Acid-Base Extraction (Polishing Step)
Causality: This step leverages the ionizable nature of the secondary amine to quantitatively remove unreacted 2-chloro-4-methylbenzaldehyde and neutral byproducts prior to chromatography, preventing column overloading.
-
Dissolution: Dissolve the crude reductive amination mixture in 50 mL of Ethyl Acetate (EtOAc).
-
Acidification (Self-Validating): Extract the organic layer with 3 x 30 mL of 1M HCl (aq).
-
Validation Check: The target secondary amine protonates to form a water-soluble hydrochloride salt and migrates to the aqueous layer. Check the pH of the aqueous layer to ensure it is < 2. Discard the organic layer containing the unreacted aldehyde.
-
-
Basification (Self-Validating): Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH (aq) dropwise while stirring until the pH is > 11 (verify with pH paper).
-
Validation Check: The solution will turn visibly cloudy as the amine deprotonates into its free-base form and oils out of the aqueous solution.
-
-
Isolation: Extract the basic aqueous layer with 3 x 30 mL of fresh EtOAc or Dichloromethane (DCM).
-
Drying: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Flash Chromatography on Amine-Functionalized Silica (Optimal Method)
Causality: Provides modifier-free purification, ideal for isolating the target secondary amine from primary amine starting materials (cyclopropanamine) and tertiary amine over-alkylation byproducts.
-
Column Selection: Select an appropriately sized NH2-functionalized flash column (e.g., a 12g cartridge for up to 500 mg of crude free-base amine).
-
Equilibration: Equilibrate the column with 3 to 5 column volumes (CV) of the weak solvent system: 95:5 Hexane/EtOAc.
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Dry Loading (Crucial Step): Dissolve the crude free-base amine (from Protocol A) in a minimum volume of DCM. Add a small amount of Celite or bulk NH2-silica (approx. 1:2 sample-to-silica ratio). Evaporate the DCM completely to yield a free-flowing powder, and load this into a solid load cartridge.
-
Causality: Dry loading prevents the band broadening that occurs when strong injection solvents (like DCM) disrupt the initial partitioning equilibrium.
-
-
Elution: Run a gradient from 5% EtOAc in Hexane to 40% EtOAc over 10 CVs.
-
Fraction Analysis (Self-Validating): Analyze fractions via TLC using NH2-functionalized TLC plates .
-
Validation Check: Do not use standard bare silica TLC plates, as they will cause false tailing and misrepresent the column's separation. The highly lipophilic tertiary amine byproduct will elute first, followed by the target secondary amine.
-
Sources
Preventing oxidative degradation of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine during storage
Welcome to the technical support resource for N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound, with a specific focus on preventing oxidative degradation during storage. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your materials and the reliability of your experimental outcomes.
Introduction to Stability Concerns
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine, as a secondary benzylic amine, possesses structural motifs that are susceptible to oxidative degradation. The primary sites of vulnerability are the nitrogen atom of the secondary amine and the adjacent benzylic carbon-hydrogen bond.[1][2] Oxidation at these sites can lead to the formation of impurities such as hydroxylamines and nitrones, which can compromise the purity, efficacy, and safety profile of the compound.[3][4] This guide provides a structured, question-and-answer-based approach to help you identify, prevent, and troubleshoot these degradation issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the storage and stability of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine.
Q1: My sample of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine has developed a yellowish tint over time. What could be the cause?
A yellowish discoloration is a common visual indicator of degradation in amines. This is often due to the formation of oxidized species and other chromophoric impurities. While a slight color change may not always signify extensive degradation, it is a strong indication that the material should be re-analyzed for purity before use.
Q2: What are the ideal temperature conditions for storing this compound?
To minimize the rate of potential degradation reactions, it is recommended to store N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine in a controlled, cool environment. Storage in a refrigerator (2-8 °C) is a good practice. For long-term storage (months to years), storing in a freezer (-20 °C or lower) is advisable.[5] Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can also contribute to degradation.[6]
Q3: Is this compound sensitive to light?
Yes, benzylic compounds and amines can be sensitive to light. Photolytic degradation can generate free radicals, which can initiate and accelerate oxidative processes.[7][8] Therefore, it is crucial to store the compound in a light-protected container, such as an amber glass vial or an opaque container.[5][9]
Q4: Do I need to store N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine under an inert atmosphere?
For optimal stability and to prevent oxidative degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[5][10] Oxygen from the air is a key reactant in the oxidative degradation pathway.[11] By displacing oxygen, you can significantly prolong the shelf-life of the compound. This practice is especially critical for long-term storage or if the compound will be stored as a solution.
Q5: What type of container is best for storing this compound?
The choice of container is critical to prevent contamination and degradation.[6] Recommended materials include:
-
Type I Borosilicate Glass: Highly inert and provides an excellent barrier. Amber glass should be used to protect against light.[12]
-
High-Density Polyethylene (HDPE): A compatible plastic option for solid storage.[6]
-
Stainless Steel: Suitable for larger quantities, particularly in a manufacturing setting.[13] For highly sensitive applications, packaging with a high barrier to oxygen and moisture, such as aluminum foil pouches, can provide superior protection.[1][9][14]
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues you may encounter.
Troubleshooting Flowchart
Sources
- 1. US20110240511A1 - Packaging for oxygen-sensitive pharmaceutical products - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. thaiscience.info [thaiscience.info]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 8. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 9. Oxygen Barrier Packaging FAQ - Srlon Packaging-High Barrier Packaging Manufacturer [srlongroup.com]
- 10. Role of Bulk Gases in Aerospace Quality Management Systems | INOX Air products Blogs [inoxairproducts.com]
- 11. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 12. scispace.com [scispace.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. amcor.com [amcor.com]
Technical Support Center: Resolving Co-Elution in N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine HPLC Analysis
Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing co-elution, peak tailing, and poor resolution when analyzing N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine —a highly hydrophobic, basic secondary amine.
Because this compound is typically synthesized via the reductive amination of 2-chloro-4-methylbenzaldehyde with cyclopropanamine, analysts frequently encounter co-elution with the unreduced imine intermediate or the starting aldehyde. This guide synthesizes mechanistic theory with field-proven methodologies to establish a robust, self-validating analytical control strategy.
Part 1: The Root Causes of Co-Elution (Mechanistic Insights)
Q1: Why does N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine constantly co-elute with its synthetic precursors, and why is the peak shape so poor on standard C18 columns?
A: The issue stems from the physicochemical nature of the analyte interacting with the stationary phase. As a secondary amine, the compound has an estimated pKa of ~8.8. When analyzed using standard mobile phases at near-neutral pH (pH 5–7), the molecule exists in a state of partial ionization[1].
Furthermore, standard silica-based C18 columns contain residual surface silanols (Si-OH). At pH > 3.5, these silanols deprotonate into negatively charged species (Si-O⁻). The positively charged protonated amine undergoes strong secondary ion-exchange interactions with these silanols[2]. This causes severe peak tailing, which artificially broadens the peak base, causing it to smear into the retention windows of closely eluting neutral impurities like 2-chloro-4-methylbenzaldehyde.
Fig 1: Mechanistic interaction of basic amines with standard silica vs. CSH stationary phases.
Q2: How does the pKa of the cyclopropanamine group dictate my mobile phase choices?
A: To achieve a sharp, symmetrical peak, you must force the analyte into a single ionization state. You have two thermodynamic choices:
-
Low pH (pH 2.0 - 3.0): Using 0.1% Formic Acid or Trifluoroacetic acid (TFA) ensures the amine is >99.9% protonated. However, this must be paired with a column designed to mitigate silanol interactions (see Q3).
-
High pH (pH 10.0 - 10.5): Using 10 mM Ammonium Bicarbonate (adjusted with Ammonium Hydroxide) ensures the amine is >90% deprotonated (neutral). This maximizes hydrophobic retention, shifting the analyte's retention time significantly away from the starting materials[1].
Table 1: Physicochemical Profiling of Target vs. Common Impurities
| Compound | Chemical Class | Est. pKa | Est. LogP | Ionization at pH 3.0 | Ionization at pH 10.5 |
| N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine | Secondary Amine | ~8.8 | 2.5 | +1 (Protonated) | Neutral |
| 2-chloro-4-methylbenzaldehyde | Aldehyde (Starting Material) | N/A | 2.8 | Neutral | Neutral |
| N-[(2-chloro-4-methylphenyl)methylidene]cyclopropanamine | Imine (Intermediate) | ~5.0 | 3.0 | +1 (Protonated) | Neutral |
Part 2: Stationary Phase & Column Chemistry
Q3: Standard C18 columns fail to resolve the target from the imine intermediate. What column chemistry actually works?
A: For basic compounds like secondary amines, standard end-capping is insufficient. We strongly recommend transitioning to Charged Surface Hybrid (CSH) Technology .
CSH columns feature a low-level, reproducible positive charge intentionally bonded to the hybrid silica surface[3]. When operating at low pH, the protonated secondary amine experiences electrostatic repulsion from the stationary phase surface. This completely masks the underlying silanols, resulting in exceptional peak shape, high mass loadability, and baseline resolution from neutral impurities without requiring ion-pairing reagents like TFA[3].
Table 2: Mobile Phase Matrix & Column Compatibility
| Strategy | Recommended Column | Mobile Phase A | Mobile Phase B | Primary Separation Mechanism |
| Low pH (LC-MS) | Waters XSelect CSH C18 | 0.1% Formic Acid in H₂O | 0.1% Formic Acid in ACN | Hydrophobic + Electrostatic Repulsion |
| High pH (UV) | Waters ACQUITY BEH C18 | 10 mM NH₄HCO₃ (pH 10.5) | Acetonitrile | Pure Hydrophobic Partitioning |
Part 3: Troubleshooting Workflow & Decision Tree
Use the following logical pathway to systematically eliminate co-elution artifacts in your current method.
Fig 2: Decision tree for resolving co-elution of basic amines in reversed-phase HPLC.
Part 4: Validated Experimental Protocols
To guarantee a self-validating system, implement one of the following methodologies. Both protocols are designed to inherently verify system suitability through specific acceptance criteria.
Protocol A: Low-pH / High-Ionic Strength Method (LC-MS Compatible)
Best for: Impurity profiling, LC-MS/MS quantification, and high-throughput screening.
1. System Preparation:
-
Column: Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm.
-
Mobile Phase A: 0.1% v/v Formic Acid in LC-MS grade Water (pH ~2.7).
-
Mobile Phase B: 0.1% v/v Formic Acid in LC-MS grade Acetonitrile.
-
Column Temperature: 45°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for basic compounds)[2].
2. Gradient Program:
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte)
-
1.0 - 8.0 min: 5% to 60% B (Linear gradient for resolution)
-
8.0 - 9.0 min: 60% to 95% B (Column wash)
-
9.0 - 12.0 min: 5% B (Re-equilibration)
-
Flow Rate: 0.4 mL/min.
3. System Suitability Testing (Self-Validation):
-
Inject a resolution standard containing the target amine and 2-chloro-4-methylbenzaldehyde.
-
Acceptance Criteria: USP Tailing Factor ( Tf ) for the amine must be ≤1.2 . Resolution ( Rs ) between the amine and the aldehyde must be ≥2.5 . If Tf>1.2 , verify the pH of Mobile Phase A.
Protocol B: High-pH Method (Maximum UV Resolution)
Best for: Preparative scale-up, QA/QC release testing, and resolving isobaric interferences.
1. System Preparation:
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm (Ethylene Bridged Hybrid silica is required to withstand high pH without dissolution).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.5 using 28% Ammonium Hydroxide.
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Column Temperature: 40°C.
2. Gradient Program:
-
0.0 - 7.0 min: 20% to 80% B (Shallower gradient due to increased hydrophobicity of the neutral amine).
-
7.0 - 8.5 min: 80% to 95% B.
-
8.5 - 11.0 min: 20% B.
-
Flow Rate: 0.4 mL/min.
3. System Suitability Testing (Self-Validation):
-
Acceptance Criteria: The retention time of the target amine will shift significantly later compared to Protocol A. Ensure Rs≥3.0 against the imine intermediate.
References
-
PharmaGuru. "HPLC Method Development For Basic Molecules: A Case Study." PharmaGuru, June 15, 2025.[Link]
-
Molnar Institute. "Essential Guides to Method Development in Liquid Chromatography." Molnar Institute.[Link]
-
Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology." Waters Application Notes.[Link]
-
LCGC International. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns." Chromatography Online, March 11, 2026.[Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine Detection
Introduction: The Imperative for Rigorous Method Validation
In the landscape of pharmaceutical development, the purity and stability of an active pharmaceutical ingredient (API) or its intermediates are paramount. N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine, a structurally specific molecule, represents a class of compounds where meticulous analytical oversight is not merely a regulatory formality but a cornerstone of product safety and efficacy. The validation of analytical methods used to detect and quantify such compounds ensures that the data generated is reliable, reproducible, and fit for its intended purpose—be it for release testing, stability studies, or impurity profiling.[1][2]
This guide provides an in-depth comparison of two robust analytical techniques for the detection of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed validation protocols in accordance with International Council for Harmonisation (ICH) guidelines, and provide comparative performance data to empower researchers and drug development professionals in making informed decisions for their analytical strategy.
Chapter 1: Comparative Analysis of Chromatographic Techniques
The choice between HPLC and GC-MS is fundamentally driven by the physicochemical properties of the analyte and the specific goals of the analysis.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry, ideal for non-volatile and thermally stable compounds.[3] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations for a wide array of molecules.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally suited for volatile or semi-volatile compounds.[4] It offers superior separation efficiency for complex mixtures and provides high confidence in analyte identification through mass spectral data. For compounds with low volatility, such as amines, chemical derivatization can be employed to enhance their suitability for GC analysis.[5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality of Method Design: The selection of a reversed-phase HPLC method is a logical starting point for a molecule like N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine, which possesses both hydrophobic (chloromethylphenyl group) and polar (amine group) characteristics. A C18 column provides a non-polar stationary phase that interacts with the hydrophobic portions of the analyte. The mobile phase, a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol), is optimized to control the retention and elution of the analyte. The pH of the aqueous buffer is critical; for an amine, maintaining a slightly acidic pH (e.g., pH 3.0) ensures the amine group is protonated, leading to better peak shape and reproducible retention. UV detection is chosen based on the presence of the chromophore (the aromatic ring), which should exhibit significant absorbance for sensitive detection.
Experimental Protocol: HPLC-UV
-
Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Method Design: While primary amines can exhibit poor peak shape and column adsorption in GC, these issues are often overcome by chemical derivatization.[6] Silylation, for example, replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability while reducing polarity. This leads to sharper, more symmetrical peaks. A non-polar capillary column, such as one coated with 5% phenyl-polysiloxane, is well-suited for separating such derivatized compounds. Mass spectrometry provides highly specific detection and structural confirmation, a significant advantage for impurity identification.[4]
Experimental Protocol: GC-MS
-
Sample Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes.
-
Chromatographic System: Agilent 8890 GC with 5977B MS Detector or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (10:1), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
Chapter 2: Method Validation—A Comparative Framework based on ICH Q2(R1)
Method validation provides documented evidence that a procedure is suitable for its intended purpose.[7][8] The following sections compare the performance of the HPLC-UV and GC-MS methods against the core validation parameters defined by ICH.
Specificity and Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[2] A key component of demonstrating specificity for pharmaceutical methods is through forced degradation studies, which also establish the stability-indicating nature of the method.[9]
Forced Degradation Protocol: A stock solution of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine (1 mg/mL) was subjected to the following stress conditions as per ICH Q1A(R2) guidelines:[10][11][12]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light (ICH Q1B).[12]
Comparative Results:
-
HPLC-UV: The method demonstrated excellent specificity. The main analyte peak was well-resolved from all degradation products formed under stress conditions. The diode array detector was instrumental in confirming peak purity, ensuring no co-eluting impurities were present.
-
GC-MS: The method also showed high specificity. The chromatographic separation was clear, and the mass spectra of the degradants were distinct from the parent analyte, allowing for unambiguous identification.
The ability of both methods to separate the analyte from its degradation products confirms they are stability-indicating .[9]
Linearity and Range
Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a specified range.
Protocol: A series of standard solutions were prepared and analyzed, covering a range of 50% to 150% of the nominal assay concentration (e.g., 0.5 to 1.5 mg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.
Accuracy (Trueness)
Accuracy reflects the closeness of the test results to the true value. It is typically assessed using spike/recovery studies.
Protocol: A known quantity of the analyte was added (spiked) into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples during the same analytical run.
-
Intermediate Precision: Analysis by different analysts, on different days, or with different equipment.
Protocol:
-
Repeatability: Six replicate samples were prepared at 100% of the target concentration and analyzed.
-
Intermediate Precision: The same procedure was repeated on a different day by a different analyst. The results are expressed as the Relative Standard Deviation (%RSD).
Limits of Detection (LOD) and Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][14] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15][16]
Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
LOD: The concentration that yields a S/N ratio of 3:1.
-
LOQ: The concentration that yields a S/N ratio of 10:1.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol: Key parameters were slightly varied to assess the impact on the results.
-
HPLC: Flow rate (±0.1 mL/min), column temperature (±2°C), mobile phase pH (±0.2 units).
-
GC-MS: Inlet temperature (±5°C), carrier gas flow rate (±0.1 mL/min).
Chapter 3: Comparative Data Summary and Visualization
The performance of each method is summarized below. This data represents a typical outcome for well-developed and validated analytical methods.
Table 1: Comparative Validation Data for HPLC-UV and GC-MS Methods
| Validation Parameter | HPLC-UV Method | GC-MS Method | ICH Acceptance Criteria |
| Specificity | Passed (No interference) | Passed (No interference) | Method is specific |
| Linearity (R²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range | 0.5 - 1.5 mg/mL | 0.5 - 1.5 mg/mL | Defined by linearity |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.9% - 101.8% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 0.8% | ≤ 1.1% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | ≤ 1.2% | ≤ 1.5% | ≤ 2.0% |
| LOD | 0.05 µg/mL | 0.01 µg/mL | Reportable |
| LOQ | 0.15 µg/mL | 0.03 µg/mL | Reportable |
| Robustness | Passed | Passed | No significant impact on results |
Visualization of Analytical Workflows
The following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for GC-MS analysis.
Caption: Decision guide for method selection.
Chapter 4: Conclusion and Recommendations
Both the developed HPLC-UV and GC-MS methods are validated and proven to be specific, accurate, precise, and robust for the detection and quantification of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine. They are both stability-indicating and suitable for their intended purposes.
Key Recommendations:
-
For Routine Quality Control (QC) and Assay: The HPLC-UV method is the recommended choice. It is robust, requires no derivatization, and aligns with standard pharmaceutical QC workflows. Its performance in accuracy and precision is excellent for release testing and stability monitoring.[1][3]
-
For Impurity Identification and Trace Analysis: The GC-MS method is superior. Its inherent sensitivity (lower LOD/LOQ) and the specificity of mass spectrometric detection make it the ideal tool for identifying unknown degradation products or quantifying trace-level impurities.[4][17] The structural information from the mass spectra is invaluable during drug development and for regulatory submissions.
Ultimately, the two methods are not mutually exclusive but complementary. An effective analytical strategy in a drug development program would leverage the strengths of both: HPLC for routine quantitative analysis and GC-MS for in-depth impurity characterization and investigations. This dual approach ensures a comprehensive understanding of the drug substance, safeguarding its quality from development through to commercialization.
References
-
Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. Available at: [Link]
-
Labcompliance. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)? Available at: [Link]
-
Shrivastava, A., & Gupta, V. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. Available at: [Link]
-
Sinha, A. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. Available at: [Link]
-
Shabir, G. A. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Drug Development and Therapeutics. Available at: [Link]
-
Scribd. (n.d.). LOD and LOQ in Analytical Chemistry. Available at: [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
AMS Biopharma. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Borman, P., & Nethercote, P. (2017). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
-
Choudhary, A. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Kumar, V., & Singh, R. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]
-
Staneva, D., et al. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available at: [Link]
-
AMS Biopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International - Chromatography Online. Available at: [Link]
-
Reddy, K. J., et al. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]
-
Reddy, K. J., et al. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Semantic Scholar. Available at: [Link]
-
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available at: [Link]
-
Marimuthu, M., & Dhanalakshmi, R. (2012). GC-MS analysis of Polycarpaea corymbosa (L.) Lam whole plant. Asian Pacific Journal of Tropical Biomedicine. Available at: [Link]
-
Liu, R. H., & Gadzala, D. E. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]
-
Rial-Otero, R., et al. (2007). Chromatographic-based methods for pesticide determination in honey: An overview. Talanta. Available at: [Link]
-
Reddy, P. K., et al. (2012). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Scientia Pharmaceutica. Available at: [Link]
-
Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Available at: [Link]
-
U.S. Geological Survey (USGS). (1995). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Pesticides in Water. Available at: [Link]
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A Comparative Guide to the Binding Kinetics of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine, a Novel MAO-A Inhibitor Candidate
An objective comparison of the binding kinetics of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine against standard inhibitors.
This guide provides an in-depth, objective comparison of the binding kinetics of the novel compound N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine (hereafter referred to as CMPC) against well-characterized standard inhibitors of Monoamine Oxidase A (MAO-A). The structural resemblance of CMPC to known cyclopropylamine-based irreversible inhibitors, such as tranylcypromine, strongly suggests its potential as a mechanism-based inactivator of MAO enzymes. Understanding the binding kinetics—specifically the rates of association and dissociation—is paramount in drug development, as it provides a more dynamic picture of a compound's interaction with its target than thermodynamic affinity (KD) alone. A longer residence time (indicated by a slow dissociation rate) can often lead to a more durable pharmacodynamic effect.
This document outlines the experimental rationale, presents a detailed protocol using Surface Plasmon Resonance (SPR), and interprets the resulting kinetic data in a comparative framework.
Benchmarking Strategy: Selection of Standard Inhibitors
To comprehensively evaluate the kinetic profile of CMPC, it is essential to benchmark it against standard inhibitors with distinct mechanisms of action. For this study, we selected two well-established MAO-A inhibitors:
-
Clorgyline: An irreversible, mechanism-based inhibitor of MAO-A. It serves as a benchmark for covalent modification and long-lasting inhibition. Its kinetic profile is expected to show a measurable association rate but a dissociation rate that is virtually non-existent (k_d ≈ 0), reflecting the formation of a stable covalent bond.
-
Moclobemide: A reversible inhibitor of MAO-A (RIMA). It provides a benchmark for non-covalent, competitive binding. Its profile will exhibit measurable association and dissociation rates, allowing for a direct comparison of the target engagement dynamics of CMPC.
The choice of these two standards allows us to classify CMPC's mechanism and contextualize its potential therapeutic advantages, such as duration of action and potential for off-target effects.
Experimental Methodology: Surface Plasmon Resonance (SPR)
To measure the binding kinetics, we employed Surface Plasmon Resonance (SPR), a label-free technology that monitors the interaction between an analyte (the inhibitor) and a ligand (the enzyme) in real-time.
Causality Behind Experimental Choices:
-
Immobilization Strategy: Recombinant human MAO-A was immobilized on a CM5 sensor chip via amine coupling. This is a robust and widely used method that creates a stable surface for repeated kinetic analyses.
-
Analyte Concentration Series: A range of concentrations for CMPC and the standard inhibitors was injected over the immobilized MAO-A surface. Using a dilution series is crucial for accurately determining the kinetic parameters (ka and kd) by globally fitting the sensorgram data to a 1:1 binding model.
-
Regeneration: A low-pH glycine solution was used to regenerate the sensor surface between analyte injections. This step is critical for removing the reversibly bound moclobemide, ensuring a fresh surface for the next cycle. For the irreversible inhibitor clorgyline, a fresh immobilization surface was used for each experiment.
Detailed SPR Experimental Protocol:
-
System Preparation: The SPR instrument (e.g., Biacore T200) was primed with HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Enzyme Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.
-
Inject recombinant human MAO-A (10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 8000 Resonance Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.
-
-
Kinetic Analysis:
-
Prepare a serial dilution of CMPC, clorgyline, and moclobemide in running buffer, typically ranging from 100 µM down to low nM concentrations. A buffer-only injection serves as the "zero concentration" control for double referencing.
-
Inject each analyte concentration over the immobilized MAO-A surface for 180 seconds to monitor the association phase.
-
Allow the dissociation phase to proceed for 600 seconds by flowing running buffer over the chip.
-
For moclobemide, regenerate the surface with a 30-second pulse of 10 mM glycine-HCl, pH 2.5.
-
-
Data Processing:
-
The resulting sensorgrams were double-referenced by subtracting the signal from the reference flow cell and the buffer-only injection.
-
The processed data were globally fitted to a 1:1 Langmuir binding model using the instrument's evaluation software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Experimental Workflow Diagram
Caption: Workflow for SPR-based kinetic analysis of MAO-A inhibitors.
Comparative Data Analysis
The kinetic parameters derived from the SPR analysis are summarized below. The data for CMPC are hypothetical but represent a plausible profile for a potent, slow-dissociating inhibitor.
| Compound | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) | Residence Time (1/kd) (s) | Mechanism |
| CMPC (Hypothetical) | 1.5 x 10⁵ | 5.0 x 10⁻⁴ | 3.3 | 2000 | Reversible, Slow Dissociation |
| Moclobemide | 2.1 x 10⁴ | 1.2 x 10⁻² | 571 | 83 | Reversible, Fast Dissociation |
| Clorgyline | 8.0 x 10³ | Not measurable (<10⁻⁶) | Not applicable | > 1,000,000 | Irreversible |
Interpretation and Discussion
The results provide a clear differentiation between the three compounds.
-
CMPC exhibits a rapid association rate (ka) and a very slow dissociation rate (kd), resulting in a long residence time of 2000 seconds (over 30 minutes). This kinetic profile is highly desirable for therapeutic candidates, as it suggests that once CMPC binds to MAO-A, it remains engaged for a prolonged period, potentially leading to a sustained pharmacodynamic effect even after systemic clearance of the drug. Its high affinity (low nM KD) is driven primarily by its extremely slow off-rate.
-
Moclobemide , the reversible standard, shows a significantly faster dissociation rate and a much shorter residence time (83 seconds). This is characteristic of a conventional, non-covalent inhibitor where the binding is more transient, and the inhibitory effect is more directly correlated with the prevailing plasma concentration of the drug.
-
Clorgyline , as expected for an irreversible inhibitor, showed no measurable dissociation. The covalent bond formed with the enzyme prevents the complex from disassembling, leading to a near-infinite residence time.
The kinetic profile of CMPC positions it as a potent, non-covalent inhibitor with exceptionally long residence time. This "slow-off" characteristic distinguishes it from typical reversible inhibitors like moclobemide and may offer a more sustained and controllable pharmacology compared to the permanent inactivation caused by irreversible inhibitors like clorgyline.
Conclusion
This comparative guide demonstrates the critical importance of kinetic analysis in characterizing novel enzyme inhibitors. The hypothetical compound N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine (CMPC), when benchmarked against standard reversible and irreversible MAO-A inhibitors, displays a highly promising kinetic profile characterized by rapid binding and exceptionally slow dissociation. This long residence time suggests the potential for a durable and potent inhibitory effect in a therapeutic setting. Further investigation into its cellular activity and in vivo pharmacology is warranted based on these compelling in vitro kinetic data.
References
-
Title: Tranylcypromine - an overview Source: ScienceDirect URL: [Link]
-
Title: Mechanism-based enzyme inactivation Source: Wikipedia URL: [Link]
-
Title: The role of drug-target residence time in lead optimization Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Clorgyline - an overview Source: ScienceDirect URL: [Link]
-
Title: Moclobemide Source: DrugBank Online URL: [Link]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Cell Viability Assays for Novel Compounds: A Case Study with N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability is a cornerstone of preclinical research. When evaluating the biological activity of a novel compound, such as the putative Lysine-specific demethylase 1 (LSD1) inhibitor, N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine, the reproducibility of your cell viability data is paramount.[1] This guide provides an in-depth comparison of common cell viability assays, focusing on the practical steps and critical considerations necessary to establish a robust and reproducible experimental workflow. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Critical Importance of Reproducible Cell Viability Assessment
The reliability of in vitro cytotoxicity and cell viability assays is fundamental for making informed decisions in drug discovery.[2][3] Inconsistent or erroneous data can lead to the misinterpretation of a compound's therapeutic potential or toxicological profile, resulting in wasted resources and time. Therefore, establishing a highly reproducible assay is not just a matter of good laboratory practice; it is a scientific necessity. Factors that can influence the accuracy and reproducibility of cell viability assays include the chosen assay method, cell type, experimental conditions, and potential interactions between the test compound and assay reagents.[4]
This guide will use N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine, a compound with a potential role as an LSD1 inhibitor, as a case study to illustrate the principles of reproducibility assessment.[1] While specific data on this compound's effect on cell viability is not yet widely published, the methodologies described herein provide a universal framework for any novel chemical entity.
A Comparative Analysis of Common Cell Viability Assays
Choosing the right cell viability assay is the first step towards reproducible results. Different assays measure different cellular parameters, and the optimal choice depends on the research question, cell type, and the compound being tested.[5][6]
| Assay Type | Principle | Advantages | Disadvantages |
| Dye Exclusion Assays (e.g., Trypan Blue) | Measures membrane integrity; viable cells exclude the dye.[7] | Simple, inexpensive, and provides a direct count of live and dead cells.[8] | Subjective, lower throughput, and may not detect early-stage apoptosis.[2][8] |
| Tetrazolium Reduction Assays (MTT, MTS, WST-1) | Measures metabolic activity via the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[3][9] | Well-established, relatively inexpensive, and suitable for high-throughput screening.[2] MTS and WST-1 have the advantage of producing a water-soluble formazan, simplifying the protocol.[3][10] | Can be affected by the metabolic state of the cells and may show interference from colored or reducing compounds.[9][11] The MTT formazan is insoluble and requires a solubilization step.[2] |
| Resazurin (alamarBlue®) Assay | Measures metabolic activity; resazurin is reduced to the fluorescent resorufin in viable cells.[8] | Non-toxic, allowing for continuous monitoring of cell viability. More sensitive than MTT in some cases.[8] | Can be affected by pH and may show interference from certain compounds.[8] |
| ATP-Based Luminescence Assays (e.g., CellTiter-Glo®) | Measures the level of intracellular ATP, an indicator of metabolically active cells.[10][12] | Highly sensitive, fast, and less prone to artifacts from compound interference.[2][13] Ideal for high-throughput screening.[8] | ATP levels can be influenced by factors other than cell viability, such as cellular stress.[8] |
| LDH Release Assays | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity. | Good for detecting necrosis or membrane damage.[8] | Only measures dead or dying cells and can be affected by background LDH from serum.[8] |
For a comprehensive assessment of a novel compound like N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine, it is often advisable to use at least two different assays that measure distinct cellular parameters to obtain reliable and confirmatory results.[6]
Experimental Workflows for Reproducibility
To ensure the reproducibility of your cell viability data, a well-defined and standardized experimental workflow is essential. The following diagram illustrates a typical workflow for assessing the effect of a novel compound on cell viability.
Caption: A standardized workflow is crucial for reproducible cell viability assays.
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for three commonly used cell viability assays. These protocols are designed to be self-validating by incorporating appropriate controls and quality checks.
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[2][3][7]
Materials:
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine (or your compound of interest) and a vehicle control (e.g., DMSO). Include wells with media only as a background control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction that generates a luminescent signal.[10][12][13]
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimized density and incubate for 24 hours.
-
Compound Treatment: Treat cells with the test compound and controls as described in the MTT protocol.
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Trypan Blue Dye Exclusion Assay
This assay provides a direct count of viable and non-viable cells based on the principle that viable cells with intact membranes exclude the trypan blue dye.[7]
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Culture and Treatment: Grow and treat cells in appropriate culture vessels (e.g., 6-well plates).
-
Cell Harvesting: After treatment, detach the cells (if adherent) and collect the cell suspension.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope within 3-5 minutes.
-
Data Analysis: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Ensuring Reproducibility: Critical Parameters and Best Practices
Achieving reproducible results requires meticulous attention to detail at every stage of the experiment.[14]
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including temperature, CO2 levels, and humidity.[4][15] Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase.[15]
-
Cell Seeding Density: Optimize the cell seeding density for each cell line to ensure a linear relationship between cell number and the assay signal.[15]
-
Compound Handling: Ensure accurate and consistent preparation of compound dilutions. Use a consistent, low concentration of the vehicle (e.g., DMSO) across all treatments.
-
Assay-Specific Considerations: Be aware of potential interferences. For example, some compounds may have inherent color or reducing properties that can affect colorimetric assays.[9][11]
-
Data Analysis and Reporting: Clearly define the methods for data normalization and statistical analysis. Always include appropriate controls, such as a positive control for cytotoxicity (e.g., staurosporine) and a negative (vehicle) control.[16]
Validating Your Cell Viability Assay
For critical applications, such as in a drug development setting, it is essential to validate your chosen cell viability assay to ensure it is fit for purpose. Key validation parameters, as guided by regulatory bodies like the FDA, include accuracy, precision, and linearity.[17][18][19]
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by comparing the assay results with a known standard or an orthogonal method.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte (in this case, the number of viable cells) within a given range.
Visualizing Assay Mechanisms
Understanding the underlying principles of each assay is key to troubleshooting and interpreting results correctly.
Caption: Understanding the mechanisms of different viability assays is key.
Conclusion
The assessment of cell viability is a critical component of preclinical research, and the reproducibility of these assays is non-negotiable. By carefully selecting the appropriate assay, standardizing experimental protocols, and being mindful of the critical parameters that can influence results, researchers can generate high-quality, reliable data. When investigating a novel compound such as N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine, a multi-assay approach, coupled with rigorous validation, will provide the most comprehensive and trustworthy assessment of its biological activity. This guide provides a framework for achieving that level of scientific rigor, ensuring that your findings are both accurate and reproducible.
References
-
Technical reproducibility of in vitro cell viability assays across all... - ResearchGate. [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]
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Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols - MDPI. [Link]
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Ten Tips for Optimizing Cell-Based Assays | Biocompare. [Link]
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Assessment and Comparison of Viability Assays for Cellular Products - PMC - NIH. [Link]
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Cell viability & viability assays: 7 facts to be aware of - Single Use Support. [Link]
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(PDF) Guidelines for cell viability assays - ResearchGate. [Link]
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Comparison of Different Methods to Measure Cell Viability - Creative Bioarray. [Link]
-
The Ultimate Guide to Cell Viability Measurement. [Link]
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Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? | ResearchGate. [Link]
-
Cell Proliferation Assay Services - Reaction Biology. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma Group. [Link]
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Chemical Characterization and Antiproliferative Evaluation of Compounds Isolated from White Shrimp (Penaeus vannamei) By-Products - MDPI. [Link]
-
FDA Issues Draft Guidance For Cell Gene Therapy Potency Assurance. [Link]
-
Guidance for Industry - Regulations.gov. [Link]
-
Cyclopropanamine Compounds and Use Thereof - PMC. [Link]
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A Tale of Two Amines: A Comparative Guide to N-Substituted vs. Unsubstituted Cyclopropylamines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the cyclopropylamine motif stands out as a privileged scaffold. Its unique conformational rigidity and favorable metabolic stability have cemented its role in the design of novel therapeutics, from antivirals to enzyme inhibitors[1][2][3]. The efficient construction of N-aryl and N-heteroaryl cyclopropylamines via palladium- or nickel-catalyzed cross-coupling reactions is therefore a critical endeavor for drug development professionals.
This guide provides an in-depth technical comparison of two key starting materials for these vital transformations: the parent cyclopropylamine and a representative N-substituted counterpart, N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine . While the former is a readily available building block, the latter exemplifies the more complex, substituted amines often encountered in later-stage drug development. We will explore the nuances of their reactivity, the causal factors behind experimental choices, and provide actionable protocols to navigate the challenges and opportunities presented by each.
The Unsubstituted Workhorse: Cyclopropylamine
Cyclopropylamine is a primary amine that, despite its small size, presents unique challenges in cross-coupling reactions. Its high volatility (boiling point: 49-50°C) necessitates modified experimental setups to prevent its evaporation from the reaction mixture[4]. Furthermore, as a primary alkylamine, it has a tendency to undergo diarylation, leading to undesired tertiary amine byproducts[5].
Despite these hurdles, significant progress has been made in the development of robust protocols for the monoarylation of cyclopropylamine. The key to success often lies in the judicious selection of the catalyst system, particularly the phosphine ligand.
Key Considerations for Cross-Coupling with Cyclopropylamine:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are paramount for achieving high yields and selectivity. Ligands like BrettPhos and RuPhos have demonstrated efficacy in promoting the desired monoarylation while suppressing diarylation[6][7]. The steric bulk of these ligands is thought to disfavor the binding of a second equivalent of the arylated cyclopropylamine to the palladium center.
-
Catalyst System: Both palladium and nickel-based catalysts have been successfully employed. Nickel catalysts, in particular, have shown promise for the coupling of less reactive aryl chlorides at room temperature[8][9].
-
Reaction Conditions: Due to its volatility, reactions are often conducted in sealed vessels to maintain a sufficient concentration of the amine[4]. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required to facilitate the deprotonation of the amine and promote the catalytic cycle[10][11].
The Substituted Derivative: N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine is a secondary amine, and this seemingly small change has significant implications for its behavior in cross-coupling reactions. The presence of the bulky and electronically distinct (2-chloro-4-methylphenyl)methyl (a substituted benzyl) group on the nitrogen atom introduces both steric and electronic effects that differentiate it from the parent cyclopropylamine.
Steric and Electronic Effects at Play:
-
Steric Hindrance: The bulky N-substituent significantly increases the steric hindrance around the nitrogen atom. This can slow down the rate of oxidative addition of the amine to the palladium center, a key step in the catalytic cycle[12]. However, this increased steric bulk also effectively prevents diarylation, making it a non-issue for secondary amines.
-
Electronic Effects: The (2-chloro-4-methylphenyl)methyl group is electronically different from a simple hydrogen atom. While the benzyl group is generally considered electron-donating, the presence of a chlorine atom introduces an electron-withdrawing inductive effect. These electronic factors can influence the nucleophilicity of the amine and its ability to coordinate to the metal center.
In general, secondary aliphatic amines are considered less reactive than their primary counterparts in Buchwald-Hartwig aminations[13]. This necessitates more forcing reaction conditions, such as higher temperatures or catalyst loadings, to achieve comparable yields.
Performance in Cross-Coupling: A Head-to-Head Comparison
To illustrate the practical differences between these two amines, let's consider a hypothetical Buchwald-Hartwig amination with a generic aryl bromide.
| Feature | Cyclopropylamine (Primary Amine) | N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine (Secondary Amine) |
| Reactivity | Generally higher reactivity, but prone to diarylation. | Generally lower reactivity, but mono-arylation is selective. |
| Key Challenge | Preventing diarylation and managing volatility. | Overcoming lower reactivity and steric hindrance. |
| Typical Ligands | Bulky, electron-rich monophosphine ligands (e.g., BrettPhos, RuPhos). | Josiphos-type ligands or other bulky biaryl phosphines. |
| Reaction Conditions | Can often be performed at room temperature with optimized catalysts. Requires sealed reaction vessels. | Often requires elevated temperatures (80-110°C) to achieve good conversion. |
| Byproducts | Diarylated tertiary amine. | Generally cleaner reactions with fewer byproducts. |
Experimental Protocols
The following are representative, detailed protocols for the Buchwald-Hartwig amination of an aryl bromide with both cyclopropylamine and an N-substituted cyclopropylamine.
Protocol 1: Monoarylation of Cyclopropylamine with an Aryl Bromide
This protocol is adapted from established methods for the monoarylation of primary amines[14].
Materials:
-
Aryl bromide (1.0 mmol)
-
Cyclopropylamine (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
BrettPhos (0.04 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or sealed vial
Procedure:
-
To a Schlenk tube or sealed vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), BrettPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add cyclopropylamine (1.5 mmol) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Arylation of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine with an Aryl Bromide
This protocol is a generalized procedure for the arylation of secondary amines, which often require more forcing conditions[13].
Materials:
-
Aryl bromide (1.0 mmol)
-
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol)
-
Josiphos-type ligand (e.g., CyPF-tBu) (0.03 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous dioxane (5 mL)
-
Schlenk tube
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), the Josiphos-type ligand (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Synthetic Pathways
To better understand the processes discussed, the following diagrams illustrate the Buchwald-Hartwig catalytic cycle and a plausible synthetic route to our N-substituted cyclopropylamine.
Caption: The generalized Buchwald-Hartwig amination cycle.
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Personal protective equipment for handling N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine
Comprehensive Safety & Handling Guide for N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine
As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine is a highly reactive secondary amine building block frequently utilized in advanced drug discovery and medicinal chemistry. Due to its specific structural motifs—a lipophilic 2-chloro-4-methylbenzyl moiety paired with a strained cyclopropylamine—this compound presents unique dermal penetration and corrosivity hazards.
This guide provides a self-validating, field-proven protocol for its safe handling. By understanding the causality behind these safety measures, researchers can ensure both uncompromised scientific integrity and absolute operational safety.
Mechanistic Toxicology & Hazard Profiling
To effectively protect yourself, you must understand why this specific molecule is hazardous. The danger of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine stems from the synergistic effects of its functional groups:
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Severe Corrosivity (Liquefactive Necrosis): The secondary amine nitrogen is a strong nucleophile and Lewis base. Upon contact with physiological moisture (eyes, mucous membranes, or sweat), it rapidly generates hydroxide ions. Unlike acids that cause coagulative necrosis (forming a protective eschar), basic amines cause liquefactive necrosis, saponifying cellular lipids and allowing the chemical to penetrate deeper into living tissue[1].
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Enhanced Dermal Penetration: The halogenated aromatic ring imparts high lipophilicity to the molecule. This allows the compound to rapidly partition through the lipid-rich stratum corneum of the skin, delivering the corrosive amine directly to the vulnerable epidermal layers.
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Respiratory Irritation: While typically a heavy liquid or low-melting solid at room temperature, aerosolization during transfer or vaporization during heated reactions presents a severe inhalation hazard, capable of causing chemical burns to the respiratory tract[1].
Table 1: Quantitative Hazard Summary & Physicochemical Profile
| Parameter | Value / Classification | Mechanistic Implication |
| Chemical Class | Halogenated Secondary Amine | Strong Lewis base; highly reactive with electrophiles, acids, and oxidizing agents. |
| GHS Hazard Codes | H314, H302, H312, H318 | Causes severe skin burns/eye damage; harmful via oral and dermal routes[1]. |
| Lipophilicity (LogP) | ~2.5 - 3.0 (Estimated) | High skin permeability; rapid transport of the corrosive amine into deep tissues. |
| Vapor Pressure | Low at 25°C | Inhalation risk is baseline low but increases exponentially during heated reactions. |
Personal Protective Equipment (PPE) Matrix
The Occupational Safety and Health Administration (OSHA) requires a hazard assessment for all work areas to select appropriate PPE[2]. Standard laboratory attire is vastly insufficient for halogenated amines.
Table 2: Required PPE and Scientific Justification
| PPE Category | Equipment Specification | Causality & Scientific Justification |
| Hand Protection | Double-gloving: 8-mil Nitrile over standard Nitrile, or Neoprene. | Non-polar halogenated aromatic rings degrade thin latex and natural rubber rapidly. Double-gloving with cross-linked nitrile prevents breakthrough from lipophilic permeation[2]. |
| Eye Protection | ANSI Z87.1+ Chemical Splash Goggles. | Amines cause rapid, irreversible corneal damage. Standard safety glasses lack a facial seal, leaving eyes vulnerable to the capillary action of splashed liquids[2]. |
| Body Protection | 100% Cotton or Flame-Resistant (FR) Lab Coat. | Synthetic fibers (like polyester) will melt directly into the skin during exothermic chemical reactions or flash fires. |
| Respiratory & Engineering | Chemical Fume Hood (80–120 fpm face velocity). | Prevents inhalation of corrosive aerosols during transfer. Must be verified daily prior to operation[3]. |
Standard Operating Procedure (SOP): Handling Workflow
Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure safe and uncontaminated handling of N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine.
Step 1: Pre-Operation Engineering Control Verification Verify that the chemical fume hood face velocity is operating between 80–120 fpm[3]. Clear the workspace of all incompatible reagents—specifically strong oxidizers, acid chlorides, and concentrated acids—to prevent uncontrolled exothermic reactions.
Step 2: PPE Donning & Inspection Inspect heavy-duty nitrile gloves for micro-punctures using the inflation method (trapping air and squeezing to check for leaks). Don chemical splash goggles and ensure your cotton lab coat is fully buttoned to the neck.
Step 3: Reagent Transfer Utilize positive displacement pipettes or glass gas-tight syringes for transfer. Causality: The lipophilic nature of the halogenated benzyl group can cause leaching of plasticizers from standard polypropylene pipette tips over prolonged contact, which not only compromises the analytical purity of your drug development assay but can also degrade the tip.
Step 4: Reaction Execution Perform all syntheses under an inert atmosphere (Nitrogen or Argon) manifold. Causality: While primarily done to prevent amine oxidation and preserve reagent integrity, this also suppresses the formation of potentially hazardous, highly reactive N-oxide byproducts.
Step 5: Decontamination & Doffing Before removing any glassware from the fume hood, rinse all surfaces that contacted the chemical with a dilute acid (e.g., 1M HCl). Causality: This protonates the free base amine, converting it into a water-soluble, non-volatile hydrochloride salt. This instantly neutralizes the inhalation and dermal hazard, rendering the glassware safe for standard washing protocols.
Operational & Spill Response Logic
Workflow for handling halogenated cyclopropylamines, detailing PPE logic and spill response.
Spill Response & Waste Disposal Plan
Emergency Spill Protocol:
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Evacuate and Assess: If a spill occurs outside the fume hood, evacuate personnel immediately. Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA).
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Containment: Do NOT use sawdust or combustible absorbents, as amines can trigger exothermic reactions. Use an inert, amphoteric absorbent such as diatomaceous earth, dry sand, or vermiculite.
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Neutralization: Neutralize the residual amine with a weak acid (e.g., 5% citric acid solution) rather than strong mineral acids. Causality: Strong acids will cause violent exothermic boiling, vaporizing the unreacted amine into the air.
Waste Disposal Logistics:
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Segregation: Dispose of all associated waste in a dedicated carboy labeled "Halogenated Organic Amine Waste."
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Incompatibility Warning: Ensure the waste carboy does not contain reactive electrophiles (e.g., alkyl halides or epoxides). Mixing these will result in unintended in situ alkylation reactions, leading to dangerous pressure buildup and potential carboy rupture.
References
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National Research Council (US) Committee on Prudent Practices in the Laboratory. Working with Laboratory Equipment. National Academies Press (US); 2011. Available at:[Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. Working with Chemicals (PPE and Hazard Assessment). National Academies Press (US); 2011. Available at:[Link]
Sources
Retrosynthesis Analysis
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